molecular formula C32H38 B14327073 2,2'-(Dodecane-1,12-diyl)dinaphthalene CAS No. 102745-34-6

2,2'-(Dodecane-1,12-diyl)dinaphthalene

Cat. No.: B14327073
CAS No.: 102745-34-6
M. Wt: 422.6 g/mol
InChI Key: RZWRUOJHBCFXME-UHFFFAOYSA-N
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Description

2,2’-(Dodecane-1,12-diyl)dinaphthalene is a chemical compound characterized by the presence of two naphthalene units connected by a dodecane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Dodecane-1,12-diyl)dinaphthalene typically involves the reaction of naphthalene with a dodecane chain precursor. One common method includes the use of Friedel-Crafts alkylation, where naphthalene reacts with a dodecane halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of 2,2’-(Dodecane-1,12-diyl)dinaphthalene may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Dodecane-1,12-diyl)dinaphthalene undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form naphthoquinones.

    Reduction: Reduction reactions can convert the naphthalene units to tetrahydronaphthalene derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium or platinum catalysts is typical for reduction reactions.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Tetrahydronaphthalene derivatives

    Substitution: Various substituted naphthalene derivatives depending on the reagents used.

Scientific Research Applications

2,2’-(Dodecane-1,12-diyl)dinaphthalene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial properties and potential therapeutic applications.

    Industry: Utilized in the production of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2’-(Dodecane-1,12-diyl)dinaphthalene involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, its antimicrobial properties may be attributed to its ability to disrupt bacterial cell membranes or interfere with essential metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(Dodecane-1,12-diyl)dinaphthalene is unique due to its dual naphthalene structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

102745-34-6

Molecular Formula

C32H38

Molecular Weight

422.6 g/mol

IUPAC Name

2-(12-naphthalen-2-yldodecyl)naphthalene

InChI

InChI=1S/C32H38/c1(3-5-7-9-15-27-21-23-29-17-11-13-19-31(29)25-27)2-4-6-8-10-16-28-22-24-30-18-12-14-20-32(30)26-28/h11-14,17-26H,1-10,15-16H2

InChI Key

RZWRUOJHBCFXME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CCCCCCCCCCCCC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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